

Toxicological Profile of 5-Hydroxy Imidacloprid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy Imidacloprid-d4

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Abstract

Imidacloprid, a first-generation neonicotinoid insecticide, undergoes metabolic transformation in vivo, leading to the formation of several metabolites. Among these, 5-hydroxy imidacloprid is a significant product of the hydroxylation of the imidazolidine ring. This technical guide provides a comprehensive overview of the toxicological profile of 5-hydroxy imidacloprid, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its metabolic pathway and mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of neonicotinoid toxicology and metabolism.

Introduction

Imidacloprid is a systemic insecticide that acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death.^[1] Its metabolic fate in various organisms, including mammals and insects, is a critical aspect of its overall toxicological profile. One of the primary metabolic pathways is the oxidation of the imidazolidine ring, resulting in the formation of 4-hydroxy and 5-hydroxy imidacloprid.^[2] This guide focuses specifically on the toxicological characteristics of the 5-hydroxy metabolite.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for 5-hydroxy imidacloprid and its parent compound, imidacloprid, to facilitate direct comparison.

Table 1: Acute Oral Toxicity Data

Compound	Species	Sex	LD50 (mg/kg bw)	Purity (%)	Reference
Imidacloprid	Rat	Male	424	Technical	[3]
Imidacloprid	Rat	Female	450-475	Technical	[3]
Imidacloprid	Mouse	Male	131	Technical	[3]
Imidacloprid	Mouse	Female	168	Technical	[3]
1-(6-Chloro-3-pyridylmethyl)-2-imidazolidinone	Rat	Male	4080	99.9	[1]

Note: Specific LD50 values for 5-hydroxy imidacloprid in rats were not explicitly found in the search results. The table includes data for a related metabolite for context.

Table 2: In Vitro Metabolism Kinetics (Microsomal Conversion of Imidacloprid to 5-Hydroxy Imidacloprid)

Species	Enzyme Source	Km (μM)	Vmax (pmol/min/mg protein)	Reference
Rat	Liver Microsomes	158.7	38.4	[4][5]
Rainbow Trout	Liver Microsomes	79.2	0.75	[4][5]
Mouse	Liver Microsomes	2466	1.73 (nmol/min/mg protein)	[6]

Table 3: No-Observed-Adverse-Effect-Level (NOAEL) for Imidacloprid (Relevant for understanding the toxicological context)

Study Type	Species	NOAEL	Effects Observed at LOAEL	Reference
Subchronic (90-day)	Rat (Male)	14 mg/kg/day	Reduced body weight gain, liver damage	[7]
1-Year Feeding	Dog	1250 ppm (41 mg/kg/day)	Increased cholesterol, liver stress	[8]
3-Generation Reproduction	Rat	100 ppm (8 mg/kg/day)	Decreased pup body weight	[8]
Developmental Neurotoxicity	Rat	7.4 mg/kg/day	Treatment-related effects in pups	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the toxicological assessment of 5-hydroxy imidacloprid.

Acute Oral Toxicity Study in Rats (Modified from OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of 5-hydroxy imidacloprid.

Test Animals: Young adult, healthy, nulliparous, and non-pregnant female Wistar rats. Animals are fasted (food, but not water) for at least 16 hours prior to administration.[\[7\]](#)

Dose Preparation and Administration:

- The test substance, 5-hydroxy imidacloprid, is dissolved in a suitable vehicle (e.g., corn oil).
- Doses are prepared shortly before administration.
- A single dose is administered to the rats by oral gavage. The volume should generally not exceed 1 mL/100g of body weight.[\[8\]](#)

Procedure (Stepwise Approach):

- A starting dose of 300 mg/kg body weight is administered to a group of three female rats.
- If no mortality occurs, a higher dose of 2000 mg/kg is administered to another group of three female rats.
- If mortality occurs at the starting dose, the next lower dose level (e.g., 50 mg/kg) is tested.
- This stepwise procedure continues until the dose causing mortality in a certain proportion of animals is identified, allowing for classification of the substance's toxicity.

Observations:

- Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight.[\[7\]](#)

- Observations are made frequently on the day of dosing and at least once daily for 14 days.
[\[7\]](#)
- At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Metabolism using Rat Liver Microsomes

Objective: To determine the kinetic parameters (K_m and V_{max}) of the formation of 5-hydroxy imidacloprid from imidacloprid.

Materials:

- Rat liver microsomes
- Imidacloprid stock solution
- NADPH regenerating system (or NADPH)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- LC-MS/MS system for analysis

Procedure:

- Prepare incubation mixtures containing rat liver microsomes (final protein concentration of 0.5 mg/mL) and varying concentrations of imidacloprid in phosphate buffer.[\[4\]](#)
- Pre-incubate the mixtures at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate for a specific time (e.g., up to 60 minutes) at 37°C with gentle agitation.[\[6\]](#)
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[\[6\]](#)
- Centrifuge the samples to pellet the protein.

- Analyze the supernatant for the concentration of 5-hydroxy imidacloprid using a validated LC-MS/MS method.

Data Analysis:

- Plot the rate of 5-hydroxy imidacloprid formation against the substrate (imidacloprid) concentration.
- Fit the data to the Michaelis-Menten equation to determine the K_m and V_{max} values.^[4]

Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons

Objective: To characterize the effects of 5-hydroxy imidacloprid on nicotinic acetylcholine receptors (nAChRs) in insect neurons.

Preparation of Neurons:

- Isolate neurons from the central nervous system of an appropriate insect model (e.g., *Drosophila melanogaster* larvae).
- Culture the neurons on a suitable substrate.

Recording Setup:

- Use a patch-clamp amplifier and data acquisition system.
- Pull glass micropipettes to a resistance of 5-10 M Ω and fill with an appropriate intracellular solution.
- Perfuse the recording chamber with an extracellular saline solution.

Procedure:

- Establish a whole-cell recording configuration on a target neuron.
- In voltage-clamp mode, hold the neuron at a potential of -70 mV.

- Apply acetylcholine (the natural agonist) to elicit a baseline current response through nAChRs.
- After washing out the acetylcholine, apply varying concentrations of 5-hydroxy imidacloprid to the neuron and record the resulting current.
- To determine if 5-hydroxy imidacloprid acts as an agonist, partial agonist, or antagonist, co-apply it with acetylcholine.

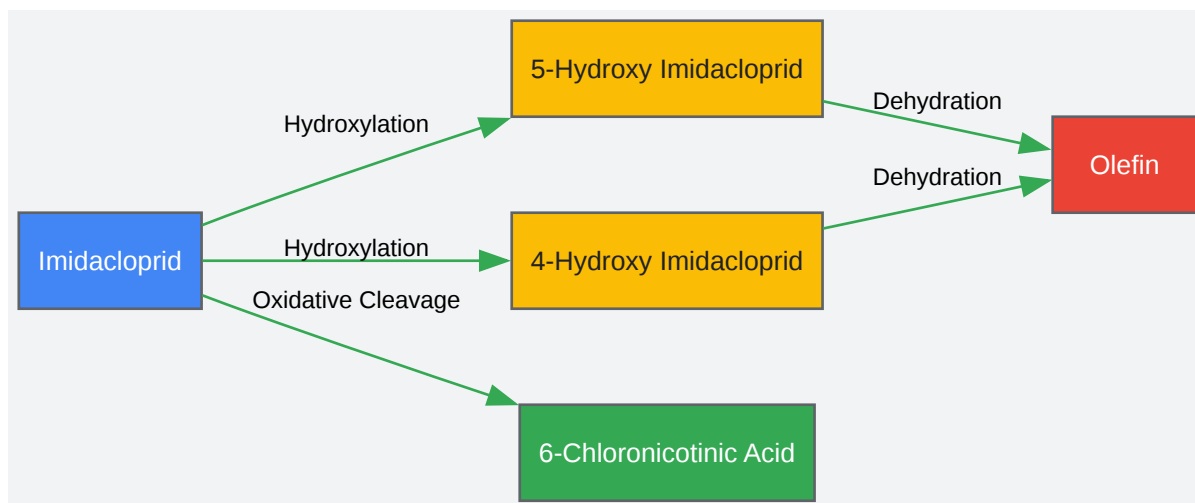
Data Analysis:

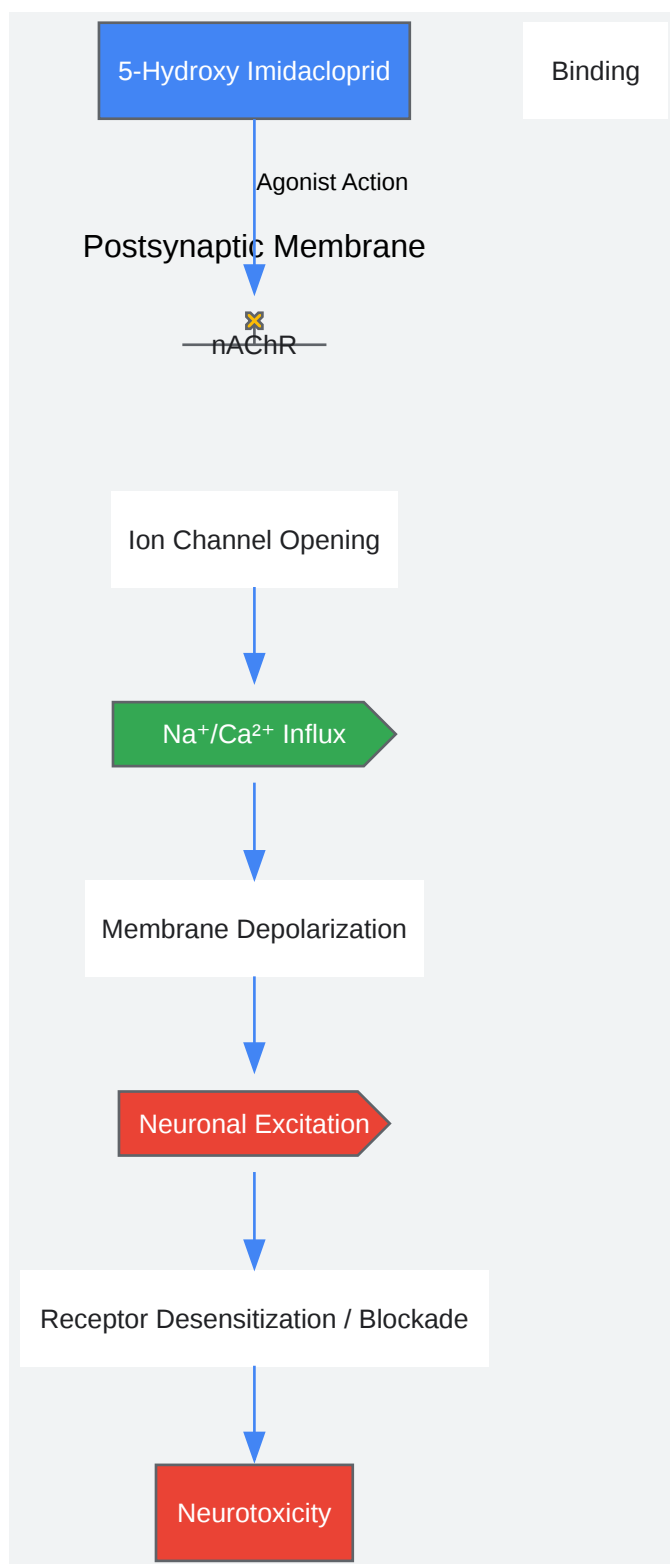
- Measure the peak amplitude of the currents elicited by different concentrations of 5-hydroxy imidacloprid.
- Construct a dose-response curve to determine the EC₅₀ (effective concentration for 50% maximal response).
- Compare the maximal current induced by 5-hydroxy imidacloprid to that induced by acetylcholine to determine its efficacy.

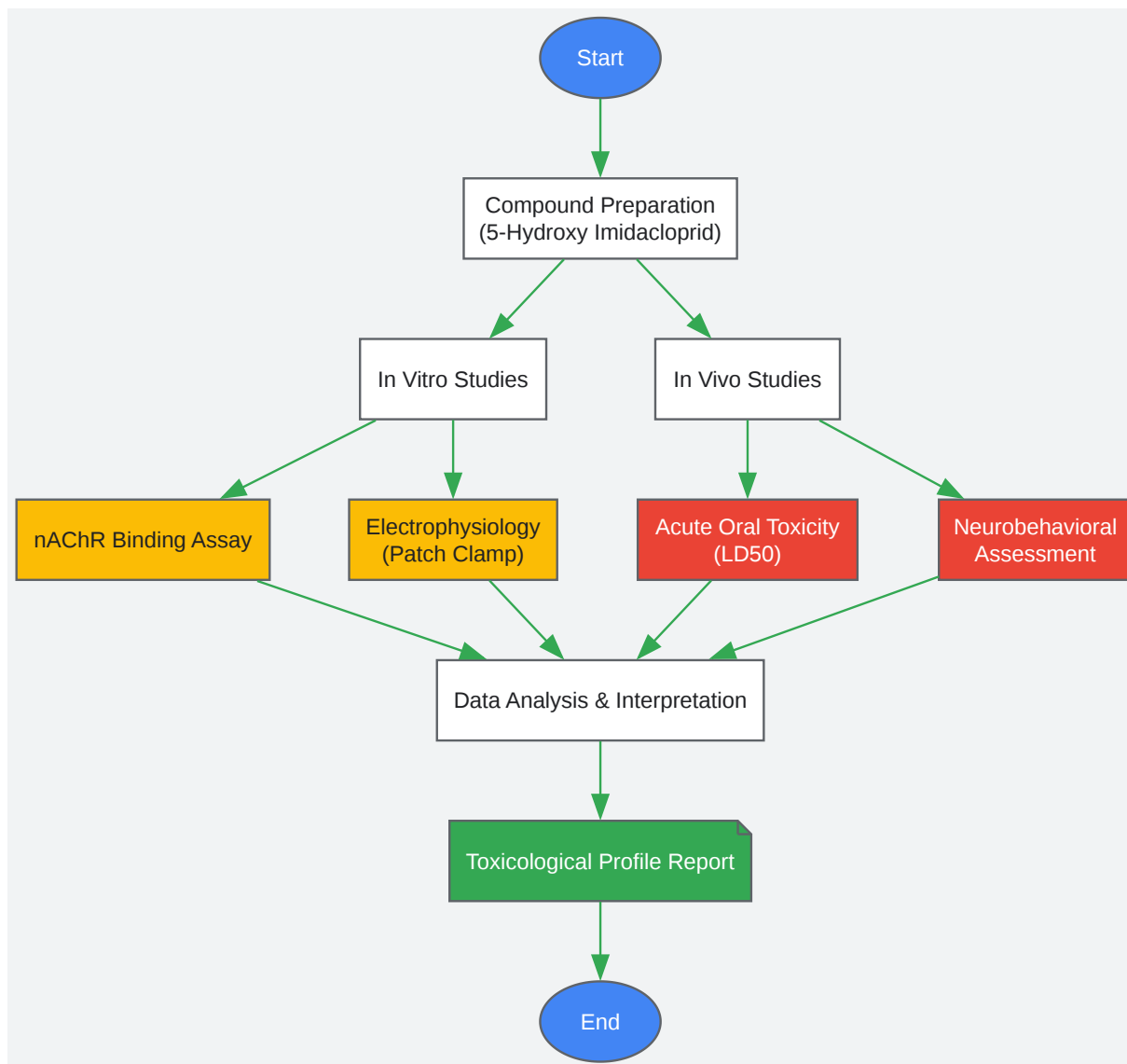
Signaling Pathways and Experimental Workflows

Metabolic Pathway of Imidacloprid

The primary metabolic pathway for imidacloprid in mammals involves hydroxylation of the imidazolidine ring to form 4- and 5-hydroxy imidacloprid, followed by dehydration to the olefin metabolite. Another significant pathway is the oxidative cleavage leading to 6-chloronicotinic acid.







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